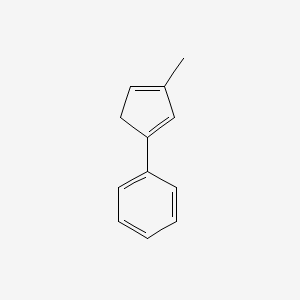
(3-Methylcyclopenta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylcyclopenta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C12H12 It consists of a benzene ring attached to a 3-methylcyclopenta-1,3-diene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of cyclopentadiene with a suitable methylating agent to introduce the methyl group at the 3-position. This is followed by a Diels-Alder reaction with benzene to form the final product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the steam cracking of naphtha to produce cyclopentadiene, which is then methylated and reacted with benzene. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while hydrogenation can produce fully saturated hydrocarbons .
Applications De Recherche Scientifique
(3-Methylcyclopenta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A precursor to (3-Methylcyclopenta-1,3-dien-1-yl)benzene, it shares the cyclopentadiene moiety but lacks the benzene ring.
Methylcyclopentadiene: Similar in structure but without the benzene ring.
Benzene: The simplest aromatic hydrocarbon, it forms the basis for many substituted derivatives.
Uniqueness
This compound is unique due to its combination of a benzene ring and a methyl-substituted cyclopentadiene moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
| 77067-15-3 | |
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(3-methylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C12H12/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Clé InChI |
HEZUJRQEKOBRDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


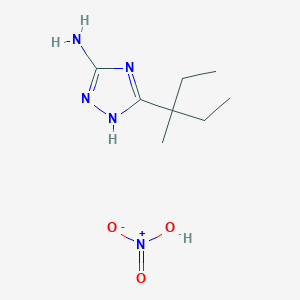

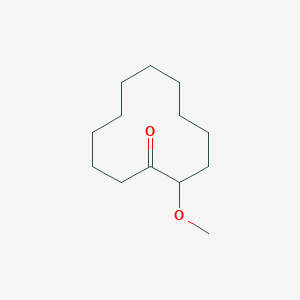
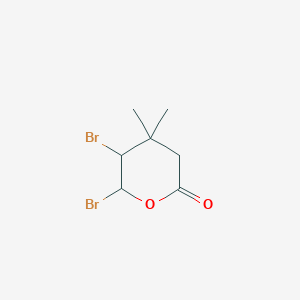
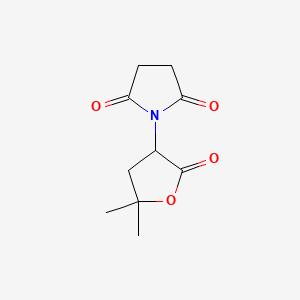
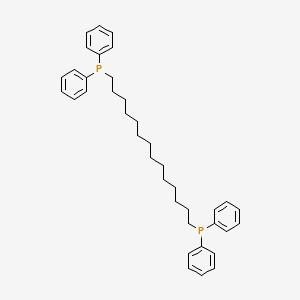
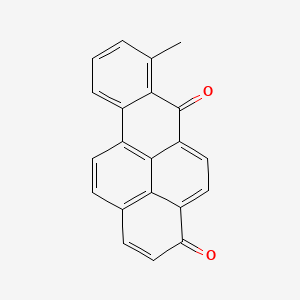

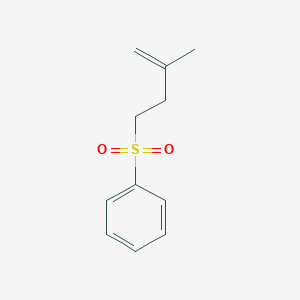
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
